molecular formula C11H24O2S B8535226 Decyl methanesulfinate CAS No. 41892-36-8

Decyl methanesulfinate

Cat. No. B8535226
Key on ui cas rn: 41892-36-8
M. Wt: 220.37 g/mol
InChI Key: QVXIIOPAMJCBQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03966989

Procedure details

Into a 50 ml three-necked flask equipped with a magnetic stirrer, thermometer, nitrogen purge and dropping funnel is added 9.9 gms (0.10 moles) of methanesulfinyl chloride. The methane sulfinyl chloride is cooled to -10°C and 17.4 gms (0.11 moles) of decanol is added dropwise while maintaining the temperature of -5° to -10°C. When the addition of the decanol is complete, the reaction mass is warmed to 50°C under 20 mm of vacuum. The resulting product is then cooled and dissolved in 100 ml of diethyl ether admixed with 2 gms. of pyridine. The reaction mass is then extracted with two 10 ml portions of water. A drop of pyridine is added to the ether layer in order to remove additional chloride. In the event that no precipitation occurs the ether layer is then extracted with two 10 ml portions of 3% aqueous hydrochloric acid. The ether layer is then dried over anhydrous sodium sulfate and is then evaporated by means of rotary evaporation yielding an oil which is then subjected to a distillation operation. The resulting product is distilled at 98°C at 0.50-0.65 mm Hg pressure. (Yield 16 gms). GLC, mass spectral and infrared analysis yield the information that the structure of this material is as follows: ##EQU13##
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)=[O:3].[CH2:5]([OH:15])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].N1C=CC=CC=1>C(OCC)C>[CH3:1][S:2]([O:15][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])=[O:3]

Inputs

Step One
Name
Quantity
9.9 g
Type
reactant
Smiles
CS(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)Cl
Step Three
Name
Quantity
17.4 g
Type
reactant
Smiles
C(CCCCCCCCC)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 50 ml three-necked flask equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
thermometer, nitrogen purge
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature of -5° to -10°C
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
The resulting product is then cooled
EXTRACTION
Type
EXTRACTION
Details
The reaction mass is then extracted with two 10 ml portions of water
ADDITION
Type
ADDITION
Details
A drop of pyridine is added to the ether layer in order
CUSTOM
Type
CUSTOM
Details
to remove additional chloride
CUSTOM
Type
CUSTOM
Details
In the event that no precipitation
EXTRACTION
Type
EXTRACTION
Details
is then extracted with two 10 ml portions of 3% aqueous hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer is then dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
is then evaporated by means of rotary evaporation
CUSTOM
Type
CUSTOM
Details
yielding an oil which
DISTILLATION
Type
DISTILLATION
Details
The resulting product is distilled at 98°C at 0.50-0.65 mm Hg pressure
CUSTOM
Type
CUSTOM
Details
yield the information that the structure of this material

Outcomes

Product
Name
Type
Smiles
CS(=O)OCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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